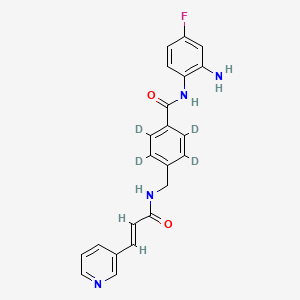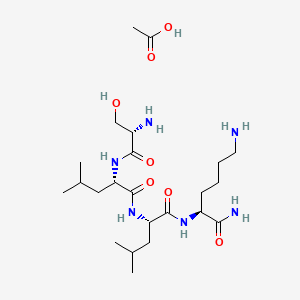
Fmoc-NH-PEG5-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-NH-PEG5-NH-Boc: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with five ethylene glycol units, flanked by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group using the Fmoc group. This is typically achieved by reacting the amine with Fmoc-chloride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a PEG chain containing five ethylene glycol units. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Boc Protection: Finally, the terminal amino group of the PEGylated compound is protected using the Boc group. .
Industrial Production Methods: Industrial production of Fmoc-NH-PEG5-NH-Boc involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base like piperidine, while Boc deprotection is done using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with various functional groups, facilitated by coupling agents like DCC and DMAP.
Substitution Reactions: The PEG chain can participate in substitution reactions, where functional groups are introduced at specific positions
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: DCC and DMAP in dichloromethane (DCM)
Major Products:
Deprotected Amine: After Fmoc and Boc deprotection, the primary amine is exposed.
Functionalized PEG: Various functional groups can be introduced to the PEG chain through coupling reactions
Applications De Recherche Scientifique
Chemistry:
Biology:
Protein Labeling: The compound is used for labeling proteins with PEG chains, enhancing their solubility and stability
Medicine:
Industry:
Mécanisme D'action
Mechanism: Fmoc-NH-PEG5-NH-Boc acts as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The PROTAC recruits the E3 ubiquitin ligase to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome.
Comparaison Avec Des Composés Similaires
Fmoc-NH-PEG3-COOH: A shorter PEG linker with three ethylene glycol units.
Fmoc-NH-PEG2-CH2COOH: A PEG linker with two ethylene glycol units and a carboxylic acid group.
Fmoc-NH-PEG-SCM: A PEG linker with a succinimidyl carboxymethyl ester group .
Uniqueness:
Length of PEG Chain: Fmoc-NH-PEG5-NH-Boc has a longer PEG chain compared to similar compounds, providing greater flexibility and solubility.
Dual Protection: The presence of both Fmoc and Boc groups allows for selective deprotection and functionalization .
Propriétés
Formule moléculaire |
C32H46N2O9 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36) |
Clé InChI |
YRDZGKYARDULIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)


![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
